molecular formula C20H13F9N2O3 B1401467 Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate CAS No. 331236-98-7

Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate

Cat. No.: B1401467
CAS No.: 331236-98-7
M. Wt: 500.3 g/mol
InChI Key: YBPKRJMDKHTILX-UHFFFAOYSA-N
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Description

Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate is a useful research compound. Its molecular formula is C20H13F9N2O3 and its molecular weight is 500.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA) . These bacteria are responsible for a variety of infections and have become increasingly resistant to antibiotics .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth. It achieves this through a yet to be fully understood mechanism. It’s known that the compound’s efficacy is significantly influenced by the presence of the 3,5-bis(trifluoromethyl)phenyl motif .

Biochemical Pathways

It’s clear that the compound interferes with the normal functioning of the bacteria, leading to their growth inhibition .

Pharmacokinetics

The compound’s potency against bacteria, with minimum inhibitory concertation (mic) values as low as 025 µg/mL, suggests that it has good bioavailability .

Result of Action

The compound’s action results in the inhibition of bacterial growth. It has been found to be potent against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antibacterial activity can be affected by the presence of other substances in the environment . Furthermore, the compound should be handled with appropriate protective measures to avoid potential hazards .

Properties

IUPAC Name

methyl 2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F9N2O3/c1-31-15(14(9-33-2)17(32)34-3)13(16(30-31)20(27,28)29)5-4-10-6-11(18(21,22)23)8-12(7-10)19(24,25)26/h6-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPKRJMDKHTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=COC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F9N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743125
Record name Methyl 2-[4-{[3,5-bis(trifluoromethyl)phenyl]ethynyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331236-98-7
Record name Methyl 2-[4-{[3,5-bis(trifluoromethyl)phenyl]ethynyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Reactant of Route 3
Reactant of Route 3
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Reactant of Route 4
Reactant of Route 4
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Reactant of Route 5
Reactant of Route 5
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Reactant of Route 6
Reactant of Route 6
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate

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